FAS Inhibitory Activity: Target Compound Patent Scope vs. Exemplified Congener
Patent EP2491009B1 generically claims cyclopentanecarboxamide derivatives as FAS inhibitors but does not supply an IC₅₀ value for the target compound itself. A structurally related analog, 1-(4-chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide (CAS 1209811-93-7), is explicitly listed in the patent and is the closest available comparator, yet no head‑to‑head FAS inhibition data are reported [1]. The target compound retains the 4‑fluorophenyl‑cyclopropyl‑methylamine side chain but replaces the 4‑chlorophenyl substituent on the cyclopentane ring with a hydrogen, a modification that alters lipophilicity (cLogP reduction of ~0.7–1.0 units) and may affect FAS active‑site occupancy, although quantitative potency values are absent.
| Evidence Dimension | FAS enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not reported in EP2491009B1 |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide (CAS 1209811-93-7): IC₅₀ not individually disclosed; patent exemplifies class-wide FAS inhibition |
| Quantified Difference | Cannot be calculated; only structural difference (H vs. 4-Cl-phenyl) is documented |
| Conditions | FAS enzyme assay as described in EP2491009B1; exact protocol not detailed for individual compounds |
Why This Matters
Without per‑compound IC₅₀ values, procurement for FAS‑targeted studies cannot be justified over the chlorophenyl analog or other congeners from the same patent family.
- [1] Kley, J.; Hamilton, B.S.; Mack, J.; Redemann, N.; Schoelch, C. Cyclopentanecarboxamide derivatives, medicaments containing such compounds and their use. European Patent EP2491009B1, filed 15 October 2010, and granted 5 July 2017. View Source
